Antibacterial peptide BMAP-34 precursor
Descripción
The bovine myeloid antimicrobial peptide BMAP-34 precursor (CATHL7) is a member of the cathelicidin family, a group of host defense peptides (HDPs) critical to innate immunity in mammals. Cathelicidins are characterized by a conserved N-terminal cathelin-like domain (CLD) and a variable C-terminal antimicrobial domain (AMD) that is proteolytically cleaved to release the mature peptide . BMAP-34 is encoded by the CATHL7 gene, one of seven cathelicidin genes clustered on bovine chromosome 22 .
Mature BMAP-34 is a cationic, amphipathic peptide composed of 34 amino acids. It exhibits a net charge of +6 and forms an amphipathic α-helical structure, which facilitates interactions with microbial membranes . Unlike smaller cathelicidins like Bac1 (12 residues) or indolicidin (13 residues), BMAP-34 is larger and contains negatively charged residues, enhancing its ability to modulate immune responses without inducing nonspecific membrane permeabilization .
BMAP-34 is constitutively expressed in bovine myeloid cells, mucosal surfaces, and bodily secretions. It demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, alongside immunomodulatory roles in neutrophil migration, degranulation, and phagocytosis .
Propiedades
Bioactividad |
Antibacterial, Antifungal |
|---|---|
Secuencia |
GLFRRLRDSIRRGQQKILEKARRIGERIKDIFRG |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Bovine Cathelicidins
Structural and Physicochemical Properties
| Property | BMAP-34 | BMAP-28 | Bac5 | Bac1 (Linear) | Indolicidin |
|---|---|---|---|---|---|
| Length (aa) | 34 | 28 | 43 | 12 | 13 |
| Net Charge | +6 | +10 | +7 | +3 | +4 |
| Secondary Structure | Amphipathic α-helix | α-helix + hydrophobic C-terminus | Proline-rich β-sheet/random coil | β-turn or linear conformation | Tryptophan-rich random coil |
| Hydrophobicity | Moderate | High | Low | Low | High |
| Stability | Unstable peptide | Unstable peptide | Unstable peptide | Stable peptide | Unstable peptide |
Key Insights :
- BMAP-34’s amphipathic α-helix contrasts with Bac5’s proline-rich motifs and indolicidin’s tryptophan-heavy structure.
- BMAP-28’s hydrophobic C-terminus enhances membrane disruption, while BMAP-34’s balanced charge reduces cytotoxicity .
Functional Differences
| Function | BMAP-34 | BMAP-28 | Bac5 | Bac1 |
|---|---|---|---|---|
| Antimicrobial Activity | Broad-spectrum (Gram±, fungi) | Potent against S. aureus, E. coli | Moderate activity | Narrow spectrum (Gram-) |
| Immunomodulation | Enhances neutrophil migration, phagocytosis; no Ca²⁺ flux | Induces ROS, cell death via Ca²⁺ flux | Modulates respiratory burst | Minimal immunomodulation |
| Cytotoxicity | Low (non-lytic) | High (membrane disruption) | Low | Low |
| Nucleic Acid Sensing | Enhances epithelial sensing | No effect | No effect | Enhances sensing |
Limitations and Controversies
- ELISA Interference: BMAP-34 binds nonspecifically to antibodies in cytokine ELISAs, necessitating validation with alternative assays .
- Species Specificity : While BMAP-34 enhances nucleic acid sensing in bovines, its homologs in humans (e.g., LL-37) lack this function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
